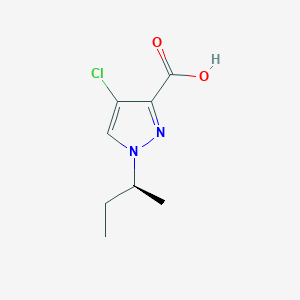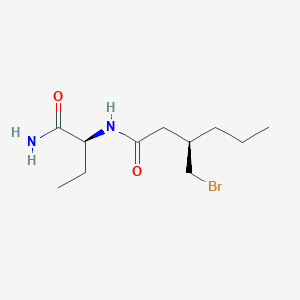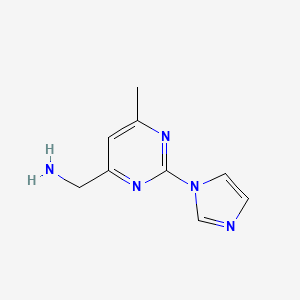![molecular formula C8H10N2OS B12928183 (3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 130182-33-1](/img/structure/B12928183.png)
(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol is a chemical compound with the molecular formula C8H10N2OS It is a derivative of imidazo[2,1-b]thiazole, characterized by the presence of two methyl groups at positions 3 and 6, and a methanol group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminothiazole with acetone in the presence of a suitable catalyst to form the imidazo[2,1-b]thiazole ring system Subsequent methylation at positions 3 and 6 can be achieved using methyl iodide or similar reagents
Industrial Production Methods
Industrial production of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl groups and the methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)carboxylic acid.
Reduction: Formation of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methane.
Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
- (3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Uniqueness
(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group at position 5. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
130182-33-1 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
(3,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol |
InChI |
InChI=1S/C8H10N2OS/c1-5-4-12-8-9-6(2)7(3-11)10(5)8/h4,11H,3H2,1-2H3 |
InChI Key |
YMUHOJCOIZSOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)

![5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B12928120.png)
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)

![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)






